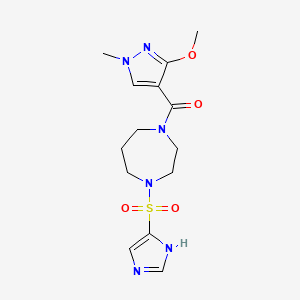

1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4S/c1-18-9-11(13(17-18)24-2)14(21)19-4-3-5-20(7-6-19)25(22,23)12-8-15-10-16-12/h8-10H,3-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMQGFBLOIWILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization with sulfonyl and carbonyl groups, respectively. The final step would involve the formation of the diazepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.

Substitution: The imidazole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, compounds with imidazole and pyrazole rings are often studied for their enzyme inhibition properties. They can act as inhibitors for enzymes like cytochrome P450, which are involved in drug metabolism.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane would depend on its specific biological target. Generally, compounds with imidazole and pyrazole rings can interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Structure : Features a 1,4-diazepane core with a 3-chlorophenyl-substituted pyrazole group.

- Biological Activity : Acts as a selective 5-HT7 receptor (5-HT7R) antagonist with high binding affinity (Ki = 4.2 nM). Demonstrated efficacy in reducing repetitive behaviors in Shank3 transgenic mice, a model for autism spectrum disorder .

- Key Difference : Lacks the imidazole-sulfonyl and methoxy-methyl-pyrazole substituents present in the target compound, which may influence solubility, metabolic stability, and receptor selectivity.

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

- Structure : Combines imidazole, bipyridine, and phenylenediamine groups.

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine and 4-phenylenediamine .

- Relevance : Highlights the versatility of imidazole-containing compounds in medicinal chemistry, though its bipyridine scaffold differs significantly from the diazepane core of the target compound.

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Structure : Contains diazepine, pyrazole, coumarin, and tetrazole groups.

- Synthesis : Multi-step protocol involving tetrazolation and cyclocondensation reactions .

- Key Difference : The coumarin and tetrazole moieties introduce fluorescence and chelating properties absent in the target compound.

Substituent Effects on Activity

- 3-Methoxy-1-methyl-pyrazole-4-carbonyl : The methoxy group could increase metabolic stability, while the methyl group reduces steric hindrance at the receptor-binding site .

Biological Activity

The compound 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane is a synthetic derivative that integrates imidazole and pyrazole moieties, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H13N3O5S

- Molecular Weight : 311.31 g/mol

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can have minimum inhibitory concentrations (MIC) against various pathogens, including Mycobacterium tuberculosis (Mtb) . The specific compound under discussion has not been extensively studied in isolation but is expected to share similar properties due to its structural components.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 3.95 | Mtb H37Rv |

| Compound B | 7.8 | Staphylococcus aureus |

| Compound C | 12.03 | Escherichia coli |

The biological activity of imidazole derivatives often involves the inhibition of specific enzymes or pathways in pathogens. For example, the binding affinity of imidazole derivatives to cytochrome P450 enzymes in Mtb has been highlighted as a mechanism for their antimicrobial action . This suggests that the compound may also interact with similar targets.

Study on Antimycobacterial Activity

A notable study evaluated a series of imidazole and pyrazole derivatives for their antimycobacterial activity against Mtb. The study used a spot-culture growth inhibition assay (SPOTi) to determine MIC values. The results indicated that certain derivatives exhibited potent activity comparable to standard treatments like kanamycin . Although the specific compound was not tested, its structural analogs showed promising results.

Evaluation of Binding Affinity

Another study utilized UV-vis spectroscopy to assess the binding affinity of imidazole derivatives to Mtb CYP121A1, revealing that some compounds displayed tight binding characteristics . This method could be applied to evaluate the binding affinity of the compound , providing insights into its potential efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(1H-imidazole-4-sulfonyl)-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

- Diazepane ring formation : Cyclization of diamines with carbonyl-containing reagents under reflux in solvents like THF or DMF, monitored by TLC .

- Sulfonyl group introduction : Nucleophilic substitution using imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine) at 0–25°C .

- Pyrazole-carbonyl coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the diazepane amine and 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid .

Q. Optimization tips :

- Control temperature to prevent side reactions (e.g., <50°C for sulfonylation).

- Use anhydrous solvents to avoid hydrolysis of reactive intermediates.

- Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient) .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques :

- NMR spectroscopy :

- ¹H/¹³C NMR to confirm connectivity of imidazole, pyrazole, and diazepane moieties. Look for characteristic shifts:

- Imidazole protons: δ 7.5–8.5 ppm (aromatic region).

- Pyrazole methoxy group: δ ~3.8 ppm (singlet) .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the diazepane ring .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₂₂N₆O₄S: 405.1245) .

- X-ray crystallography : Resolve crystal structure if single crystals are obtained (requires slow evaporation in acetonitrile/water) .

Advanced Research Questions

Q. How does the trifluoromethyl group in analogous compounds influence biological activity, and can this inform SAR studies for the target compound?

Structural insights from analogous compounds :

- The trifluoromethyl group in 4-((1H-imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide enhances:

- Lipophilicity (logP increase by ~0.5 units), improving membrane permeability .

- Metabolic stability by resisting oxidative degradation .

- SAR implications for the target compound :

- The 3-methoxy group on the pyrazole may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl), potentially enhancing target binding .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent (Position) | Effect on Activity | Reference |

|---|---|---|

| Trifluoromethyl (pyrazole) | ↑ Lipophilicity, ↓ Metabolic clearance | |

| Methoxy (pyrazole) | ↑ Solubility, moderate target affinity | |

| Sulfonyl (imidazole) | ↑ Hydrogen bonding with target proteins |

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Case study : Anticancer activity discrepancies in imidazole-sulfonyl diazepane derivatives:

- Possible causes :

- Assay conditions : Variability in cell line viability protocols (e.g., ATP-based vs. resazurin assays) .

- Solubility issues : Precipitation in DMSO/PBS mixtures, leading to inaccurate dosing .

- Resolution strategies :

- Standardize assay conditions (e.g., use 0.1% DMSO final concentration).

- Validate solubility via dynamic light scattering (DLS) .

Q. What computational methods are suitable for predicting target interactions of this compound?

Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinase domains). Key parameters:

- Grid box centered on ATP-binding pocket (60 × 60 × 60 Å).

- Lamarckian genetic algorithm for conformational sampling .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .

- ADMET prediction : SwissADME for bioavailability radar (optimal values: TPSA <140 Ų, logP <5) .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

Strategies :

- Bioisosteric replacement :

- Replace labile ester groups with amides (e.g., pyrazole-carbonyl → pyrazole-sulfonamide) .

- Cytochrome P450 avoidance : Introduce electron-withdrawing groups (e.g., fluorine) at meta positions to block oxidation .

- Prodrug approaches : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.